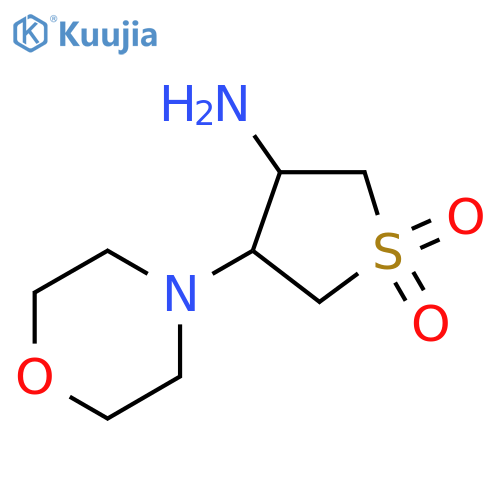

Cas no 1052614-40-0 (3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione)

3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione 化学的及び物理的性質

名前と識別子

-

- 3-Thiophenamine, tetrahydro-4-(4-morpholinyl)-, 1,1-dioxide

- 3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione

-

- インチ: 1S/C8H16N2O3S/c9-7-5-14(11,12)6-8(7)10-1-3-13-4-2-10/h7-8H,1-6,9H2

- InChIKey: IAMRIJVUVDRDCC-UHFFFAOYSA-N

- ほほえんだ: NC1CS(=O)(=O)CC1N1CCOCC1

3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1557543-1g |

3-Amino-4-morpholinotetrahydrothiophene 1,1-dioxide |

1052614-40-0 | 98% | 1g |

¥5274.00 | 2024-08-09 | |

| Enamine | EN300-78681-0.25g |

3-amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione |

1052614-40-0 | 95.0% | 0.25g |

$670.0 | 2025-03-21 | |

| Enamine | EN300-78681-2.5g |

3-amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione |

1052614-40-0 | 95.0% | 2.5g |

$1428.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6261-1G |

3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione |

1052614-40-0 | 95% | 1g |

¥ 3,141.00 | 2023-03-30 | |

| Enamine | EN300-78681-0.1g |

3-amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione |

1052614-40-0 | 95.0% | 0.1g |

$640.0 | 2025-03-21 | |

| Ambeed | A1132303-1g |

3-Amino-4-morpholinotetrahydrothiophene 1,1-dioxide |

1052614-40-0 | 98% | 1g |

$487.0 | 2024-04-26 | |

| Enamine | EN300-78681-1.0g |

3-amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione |

1052614-40-0 | 95.0% | 1.0g |

$728.0 | 2025-03-21 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN6261-5G |

3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione |

1052614-40-0 | 95% | 5g |

¥ 9,398.00 | 2023-03-30 | |

| Enamine | EN300-78681-10.0g |

3-amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione |

1052614-40-0 | 95.0% | 10.0g |

$3131.0 | 2025-03-21 | |

| Enamine | EN300-78681-0.05g |

3-amino-4-(morpholin-4-yl)-1lambda6-thiolane-1,1-dione |

1052614-40-0 | 95.0% | 0.05g |

$612.0 | 2025-03-21 |

3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione 関連文献

-

Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563

-

Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

-

Wei Chen Nanoscale, 2015,7, 6957-6990

-

Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969

-

Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352

3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dioneに関する追加情報

3-Amino-4-(morpholin-4-yl)-1λ⁵-thiolane-1,1-dione (CAS No. 1052614-40-0): Structural Features, Synthesis, and Emerging Applications in Medicinal Chemistry

The compound 3-amino-4-(morpholin-4-yl)-1λ⁵-thiolane-1,1-dione (CAS No. 1052614-40-0) represents a structurally unique scaffold with a hybridized core combining a thiolane dione ring system and a morpholine moiety. This molecule features a five-membered thiolane ring fused with two carbonyl groups (C=O) at positions 1 and 2, forming the dione functionality, which is critical for its reactivity and interaction with biological targets. The amino group (-NH₂) at position 3 and the morpholine substituent at position 4 further diversify its chemical versatility. Recent studies have highlighted the significance of such heterocyclic architectures in drug discovery due to their ability to modulate enzyme activity and receptor binding.

The synthesis of 3-amino-4-(morpholin-4-yl)-1λ⁵-thiolane-1,1-dione typically involves multistep organic reactions that leverage the electrophilic nature of the dione system. A common approach begins with the condensation of an appropriate amino thiolane derivative with a morpholine-containing electrophile under controlled conditions. The thiolane ring, characterized by its sulfur atom in a five-membered ring, provides intrinsic stability while enabling participation in redox reactions or hydrogen bonding interactions. Advanced methodologies reported in recent literature emphasize green chemistry principles, such as solvent-free conditions or microwave-assisted protocols, to enhance yield and reduce byproduct formation.

Structural analysis using X-ray crystallography has revealed that the dione functionality adopts a planar conformation due to conjugation between the carbonyl groups and adjacent atoms. This planarity is crucial for π-stacking interactions with aromatic residues in protein binding pockets. The morpholine ring, being both hydrophilic and lipophilic, contributes to solubility modulation—a key factor in pharmaceutical development. Computational studies further suggest that the molecule’s electron distribution is influenced by the electron-withdrawing effect of the diones and the electron-donating nature of the amino group.

Emerging research on this compound has focused on its potential as a pharmacophore for targeting disease-related enzymes. For instance, preliminary assays indicate that derivatives of this scaffold exhibit inhibitory activity against kinases involved in cancer progression or viral replication mechanisms. The amino group may act as a nucleophile to form covalent bonds with catalytic residues in active sites, while the morpholine substituent enhances molecular recognition through hydrophobic interactions. Notably, structure–activity relationship (SAR) studies are ongoing to optimize substituent patterns for improved potency and selectivity.

In material science applications, compounds like 3-amino-4-(morpholin-4-yl)-1λ⁵-thiolane-1,1-dione are being explored for their ability to form coordination complexes with metal ions. The sulfur atom in the thiolane ring can serve as a ligand donor site, making these molecules valuable in catalysis or sensor development. Recent work has demonstrated their utility as precursors for metal–organic frameworks (MOFs) with tunable porosity for gas storage or separation processes.

The field of medicinal chemistry has also shown interest in leveraging this scaffold for prodrug design. The labile nature of the dione bond allows for controlled release of bioactive moieties under specific physiological conditions (e.g., pH changes or enzymatic cleavage). Researchers are investigating strategies to conjugate therapeutic agents such as anti-inflammatory drugs or antiviral nucleosides onto this core structure via ester or amide linkages.

From an analytical perspective, chromatographic methods like HPLC and GC have been optimized for quantifying this compound in reaction mixtures or biological matrices. Spectroscopic techniques including NMR (¹H/¹³C/²D) and mass spectrometry provide detailed insights into its conformational dynamics and fragmentation pathways during ionization processes.

Environmental impact assessments highlight that while this compound itself does not fall under restricted categories according to current regulatory frameworks, responsible handling practices should still be followed during laboratory-scale experiments involving organic synthesis procedures involving sulfur-containing reagents.

Ongoing clinical trials are evaluating related analogs within broader classes of thiolane-based compounds for indications ranging from neurodegenerative disorders to metabolic diseases. These efforts underscore the importance of understanding how subtle structural modifications affect pharmacokinetic profiles such as absorption rates or metabolic stability.

In summary, 3-amino-4-(morpholin-4-y]-thiolane diones represent an exciting area within modern chemical research due to their multifunctional architecture capable of engaging multiple biological pathways simultaneously through diverse interaction modes involving hydrogen bonding networks formed by amino groups along with π-electron delocalization effects arising from conjugated carbonyl systems present within their molecular framework.

1052614-40-0 (3-amino-4-(morpholin-4-yl)-1λ?-thiolane-1,1-dione) 関連製品

- 1424-79-9(Benzene,1,2,4-trichloro-3-(chloromethyl)-)

- 1232688-98-0(rac-(1R,2S)-2-cyclopentylcyclopropane-1-carboxylic acid)

- 1855622-91-1(1-Oxaspiro[4.4]nonane-2-methanamine, 6-methyl-)

- 898762-09-9((4-bromo-2-fluoro-phenyl)-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]methanone)

- 1804660-84-1(3-Bromo-2-(difluoromethyl)-5-hydroxypyridine-6-acetonitrile)

- 2694747-40-3(1-(2,5-dibromopyridin-3-yl)ethyl(methyl)amine)

- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)

- 1421442-81-0(N-{4-(2,6-dimethylpyrimidin-4-yl)sulfamoylphenyl}-2-(thiophene-3-amido)-1,3-oxazole-4-carboxamide)

- 511272-53-0((3R)-3-(3-chlorophenyl)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 125789-08-4(5-Chloro-1H-imidazol-2-amine)